2-(2,3-Difluorophenyl)quinoline
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Overview
Description
2-(2,3-Difluorophenyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, material science, and industrial chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the compound’s biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Difluorophenyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an arylamine in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Difluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinolines .
Scientific Research Applications
2-(2,3-Difluorophenyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
- 2-(3,4-Difluorophenyl)quinoline
- 2-(2,4-Difluorophenyl)quinoline
- 2-(2,5-Difluorophenyl)quinoline
Comparison: Compared to its analogs, 2-(2,3-Difluorophenyl)quinoline often exhibits enhanced biological activity due to the specific positioning of the fluorine atoms, which can influence the compound’s electronic properties and its interaction with biological targets . This unique positioning can also affect the compound’s chemical reactivity and stability .
Properties
Molecular Formula |
C15H9F2N |
---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)quinoline |
InChI |
InChI=1S/C15H9F2N/c16-12-6-3-5-11(15(12)17)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H |
InChI Key |
IDORSWKZMNMNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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